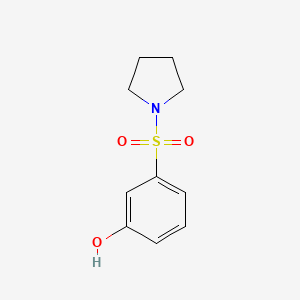

3-(Pyrrolidine-1-sulfonyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Pyrrolidine-1-sulfonyl)phenol” is a chemical compound with the CAS Number: 1082569-64-9 . It has a molecular weight of 227.28 and its IUPAC name is 3-(1-pyrrolidinylsulfonyl)phenol .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through two main strategies :- Ring construction from different cyclic or acyclic precursors .

- Functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C10H13NO3S . The five-membered pyrrolidine ring in this compound is a nitrogen heterocycle widely used by medicinal chemists .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and conditions. For instance, fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have shown better in vitro potency .科学的研究の応用

Acid-Mediated C–N Bond Cleavage

An innovative application involves the acid-mediated C–N bond cleavage in 1-sulfonylpyrrolidines in the presence of phenols. This reaction, occurring under mild conditions, provides an efficient route to dibenzoxanthenes, diarylbutanes, and resorcinarenes with a sulfonylamide moiety. Such compounds are otherwise challenging to access and were previously unknown, showcasing the compound's utility in expanding the repertoire of organic synthesis (Gazizov et al., 2017).

Palladium-Catalyzed Ortho-Sulfonylation

Another notable application is the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring. This method, which uses 2-pyridyloxyl as the directing group and sulfonyl chlorides as sulfonylation reagents, is applicable to both electron-rich and electron-deficient substrates. The resulting ortho-sulfonylated phenols can be synthesized efficiently from the sulfonylation product by removing the pyridyl group, highlighting the compound's role in selective functionalization of aromatic compounds (Xu et al., 2015).

Supramolecular Chemistry

3-(Pyrrolidine-1-sulfonyl)phenol also finds applications in supramolecular chemistry. For instance, its derivatives have been involved in the study of water-soluble inclusion complexes of macrocyclic p-sulfonatocalix[5]arene. These complexes demonstrate the host molecule's capacity to encapsulate guest species, such as water molecules and pyridine N-oxide, via strong hydrogen bonds. This behavior highlights the compound's potential in creating complex molecular architectures and studying host-guest interactions (Steed et al., 1995).

将来の方向性

作用機序

Target of Action

Compounds with a pyrrolidine ring have been reported to interact with various targets, including rorγt and pregnane x receptor (pxr) . The PXR upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Mode of Action

Pyrrolidine compounds have been shown to interact with their targets in a stereo-selective manner . The spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological profile of drug candidates can be influenced by the different binding mode to enantioselective proteins .

生化学分析

Biochemical Properties

The pyrrolidine ring in 3-(Pyrrolidine-1-sulfonyl)phenol contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring

Molecular Mechanism

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins

特性

IUPAC Name |

3-pyrrolidin-1-ylsulfonylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-9-4-3-5-10(8-9)15(13,14)11-6-1-2-7-11/h3-5,8,12H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAURKJLWCXKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)

![1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2832136.png)

![2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2832138.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2832140.png)

![4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832143.png)

![Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2832150.png)

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2832154.png)